![molecular formula C14H11NO5 B6401853 3-Methoxy-4-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261934-16-0](/img/structure/B6401853.png)
3-Methoxy-4-(3-nitrophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(3-nitrophenyl)benzoic acid, or 3M4NPA, is an organic compound that is used in a wide variety of scientific applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of approximately 127-128°C. 3M4NPA is a common reagent used in organic synthesis and has been used in the production of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, 3M4NPA has been studied for its potential biological applications, such as its possible role in the regulation of gene expression, and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3M4NPA has a variety of scientific applications. One of the most common applications is as a reagent in the synthesis of organic compounds. 3M4NPA is commonly used in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, it has been used in the synthesis of a variety of other organic compounds.
3M4NPA has also been studied for its potential biological applications. It has been shown to inhibit the expression of certain genes, suggesting its potential as a therapeutic agent. Additionally, it has been studied for its potential role in the regulation of cell signaling pathways and its ability to modulate the activity of certain enzymes.
Wirkmechanismus
The exact mechanism of action of 3M4NPA is not fully understood. However, it is believed to act as an inhibitor of certain gene expression pathways. It is thought to bind to certain transcription factors, preventing them from binding to their target genes and thus inhibiting gene expression. Additionally, it is thought to interact with certain enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4NPA are not fully understood. However, it is believed to inhibit the expression of certain genes and modulate the activity of certain enzymes. Additionally, it has been shown to interact with certain signaling pathways, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3M4NPA in laboratory experiments include its low cost, its availability, and its solubility in organic solvents. Additionally, it has been shown to inhibit the expression of certain genes, making it a useful tool for studying gene expression.
The limitations of using 3M4NPA in laboratory experiments include its relatively low solubility in aqueous solutions, its relatively low stability, and its potential to interact with certain enzymes and signaling pathways. Additionally, it has not been extensively studied for its potential biological applications, so its effects on cells and tissues are not fully understood.
Zukünftige Richtungen
The potential future directions for research using 3M4NPA include the further study of its potential biological applications, such as its role in the regulation of gene expression and its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Additionally, further research into its solubility and stability could lead to the development of more effective and efficient laboratory protocols. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective production methods.
Synthesemethoden
3M4NPA can be synthesized through a variety of methods. The most common method involves the condensation of 3-nitrophenol and 4-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction produces a white, crystalline solid which is then purified by recrystallization. Additionally, 3M4NPA can be synthesized through the reaction of 3-nitrophenol and 4-methoxybenzoyl chloride in the presence of an acid catalyst. This method is typically used when higher purity is desired.
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVCIOROCIJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690052 |
Source
|
Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-16-0 |
Source
|
Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.